N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040682-45-8
VCID: VC8041763
InChI: InChI=1S/C21H16ClN3O2S2/c1-25-20(27)19-18(14(11-28-19)13-7-3-2-4-8-13)24-21(25)29-12-17(26)23-16-10-6-5-9-15(16)22/h2-11H,12H2,1H3,(H,23,26)
SMILES: CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl
Molecular Formula: C21H16ClN3O2S2
Molecular Weight: 442 g/mol

N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1040682-45-8

Cat. No.: VC8041763

Molecular Formula: C21H16ClN3O2S2

Molecular Weight: 442 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040682-45-8

Specification

CAS No. 1040682-45-8
Molecular Formula C21H16ClN3O2S2
Molecular Weight 442 g/mol
IUPAC Name N-(2-chlorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C21H16ClN3O2S2/c1-25-20(27)19-18(14(11-28-19)13-7-3-2-4-8-13)24-21(25)29-12-17(26)23-16-10-6-5-9-15(16)22/h2-11H,12H2,1H3,(H,23,26)
Standard InChI Key KYVPYBWEMDKFNV-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl
Canonical SMILES CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C21_{21}H16_{16}ClN3_{3}O2_{2}S2_{2} and a molecular weight of 442.0 g/mol . Its IUPAC name, N-(2-chlorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide, reflects a fused thienopyrimidine core substituted with methyl, phenyl, and chlorophenyl groups (Table 1) .

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC21_{21}H16_{16}ClN3_{3}O2_{2}S2_{2}
Molecular Weight442.0 g/mol
CAS Registry Number1040633-95-1
IUPAC NameN-(2-chlorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
SMILESCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl

Stereoelectronic Characteristics

The thieno[3,2-d]pyrimidine scaffold combines a thiophene ring fused to a pyrimidine-4-one system, creating a planar, π-conjugated structure. The sulfanylacetamide side chain introduces conformational flexibility, while the 2-chlorophenyl group enhances lipophilicity . Computational studies predict moderate aqueous solubility due to the balance between aromatic hydrophobicity and polar carbonyl/sulfanyl groups.

Synthesis and Reaction Mechanisms

Regioselectivity and Byproduct Control

Regioselective alkylation at the pyrimidine N3 position is critical. Dabaeva et al. (2024) observed that steric hindrance from substituents (e.g., methyl groups) directs reactivity to less hindered sites, minimizing dimerization . IR spectroscopy (1668–1674 cm⁻¹) confirms carbonyl retention during cyclization, while the absence of NH stretches (3300–3500 cm⁻¹) verifies ring closure .

Structural Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • ν(C=O): 1670–1680 cm⁻¹ (pyrimidin-4-one carbonyl) .

  • ν(C-S): 680–700 cm⁻¹ (sulfanylacetamide) .

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR: Expected signals include:

    • δ 2.50–2.70 (s, 3H, N-CH3_3).

    • δ 7.20–8.10 (m, 9H, aromatic H).

    • δ 4.20–4.40 (s, 2H, -S-CH2_2-CO-).

Mass Spectrometry:

  • ESI-MS: m/z 443.0 [M+H]+^+ .

Crystallographic Insights

CompoundTargetIC50_{50} (nM)Source
VC8041318EGFR Kinase12.5VulcanChem
STL097841BRAF V600E8.3PubChem

Toxicological and ADME Profiles

Predictive ADME models indicate:

  • Absorption: Moderate Caco-2 permeability (Papp_{app} = 12 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the thiophene ring.

  • Excretion: Renal clearance predominant due to molecular weight <500 Da.

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